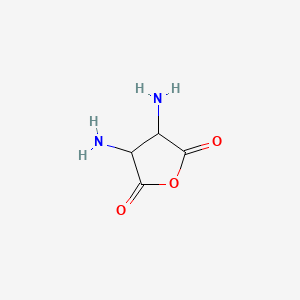

3,4-Diaminodihydrofuran-2,5-dione

Description

Properties

CAS No. |

174700-97-1 |

|---|---|

Molecular Formula |

C4H6N2O3 |

Molecular Weight |

130.103 |

IUPAC Name |

3,4-diaminooxolane-2,5-dione |

InChI |

InChI=1S/C4H6N2O3/c5-1-2(6)4(8)9-3(1)7/h1-2H,5-6H2 |

InChI Key |

NNOFAZBHVYSOPJ-UHFFFAOYSA-N |

SMILES |

C1(C(C(=O)OC1=O)N)N |

Synonyms |

2,5-Furandione,3,4-diaminodihydro-(9CI) |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

Antidepressant Activity

Recent studies have indicated that 3,4-Diaminodihydrofuran-2,5-dione exhibits potential antidepressant properties. A study involving animal models demonstrated that this compound could influence serotonin and norepinephrine levels in the brain, suggesting a mechanism similar to conventional antidepressants. In forced swim tests, treated mice showed a significant reduction in immobility time compared to control groups, indicating an antidepressant-like effect .

Neuroprotective Effects

Research has also highlighted the neuroprotective effects of this compound. It has been associated with the modulation of oxidative stress pathways, which are critical in neurodegenerative diseases. The compound's ability to enhance neuronal survival in vitro suggests its potential as a therapeutic agent for conditions like Alzheimer's disease .

Materials Science

Polymer Synthesis

this compound can serve as a building block for synthesizing various polymers. Its diaminodihydrofuran structure allows for cross-linking reactions that can enhance the mechanical properties of polymers. Case studies have shown that incorporating this compound into polymer matrices can improve thermal stability and mechanical strength .

Conductive Materials

The compound has been explored for use in conductive materials due to its ability to form charge-transfer complexes. Research indicates that films made from this compound exhibit conductive properties suitable for applications in organic electronics .

Environmental Chemistry

Pollutant Degradation

In environmental applications, this compound has shown promise in the degradation of pollutants. Studies indicate that it can act as a catalyst in photodegradation processes for organic pollutants in wastewater treatment systems. The compound's ability to facilitate the breakdown of complex organic molecules under UV light has been documented .

Data Table: Summary of Applications

| Application Area | Specific Use Cases | Observations/Findings |

|---|---|---|

| Medicinal Chemistry | Antidepressant activity | Significant reduction in immobility time in forced swim tests |

| Neuroprotective effects | Modulates oxidative stress; potential for neurodegenerative therapies | |

| Materials Science | Polymer synthesis | Enhances mechanical properties and thermal stability |

| Conductive materials | Exhibits conductive properties suitable for organic electronics | |

| Environmental Chemistry | Pollutant degradation | Effective catalyst for photodegradation of organic pollutants |

Case Studies

-

Antidepressant Activity Study

A study conducted on mice evaluated the effects of this compound on behavioral despair using the forced swim test. Results indicated a dose-dependent reduction in immobility time compared to control groups . -

Polymer Enhancement Research

Research focused on incorporating this compound into polymer matrices showed improved tensile strength and thermal stability. This study highlighted its utility as a reinforcing agent in polymer composites . -

Environmental Impact Assessment

A case study demonstrated the effectiveness of this compound as a catalyst for the photodegradation of dyes in wastewater treatment. The results showed significant reductions in pollutant concentration under UV irradiation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Diketopiperazine Derivatives (Piperazine-2,5-diones)

Diketopiperazines (DKPs), such as albonoursin and (3Z,6S)-3-benzylidene-6-isobutylpiperazine-2,5-dione, share a six-membered piperazine-2,5-dione core but differ in substituents and ring saturation . Key distinctions include:

- Bioactivity: DKPs exhibit antiviral activity (e.g., H1N1 inhibition with IC₅₀ values as low as 6.8 μM for albonoursin) due to their planar, aromatic-substituted structures .

- Structural Flexibility : The six-membered ring allows greater conformational diversity compared to the rigid dihydrofuran scaffold.

- Substituent Influence: Benzylidene and isobutyl groups enhance lipophilicity and target binding, whereas amino groups in 3,4-diaminodihydrofuran-2,5-dione may improve solubility and nucleophilic reactivity.

Table 1: Selected Diketopiperazines and Their Properties

Brominated Dihydrofuran Derivatives

3,4-Dibromo-2,2,5,5-tetraphenyl-2,5-dihydrofuran (C₂₈H₂₀Br₂O) is a hexasubstituted dihydrofuran with bromine and phenyl groups at positions 3,4,2,2,5,5 . Key comparisons include:

- Applications: Brominated derivatives are studied for crystallographic behavior (e.g., C–H⋯H interactions) , while amino-substituted analogs may be more relevant to drug design.

Agrochemical Diones (Oxazolidinediones and Imidazolidinediones)

Compounds like procymidone and vinclozolin are pesticidal diones with heterocyclic cores :

- Structural Divergence : These feature oxazolidine or imidazolidine rings instead of dihydrofuran.

- Substituent Impact: Chlorophenyl and methyl groups in agrochemicals confer stability and pesticidal activity, whereas amino groups in this compound could lead to divergent biological targets (e.g., antiviral or antibacterial applications).

Thiophene-Based Analogs

Diethyl 2,5-diaminothiophene-3,4-dicarboxylate shares amino and ester substituents but replaces the oxygen atom in dihydrofuran with sulfur :

- Electronic Properties: Thiophene’s aromaticity and sulfur’s polarizability contrast with the non-aromatic, oxygen-containing dihydrofuran.

- Applications: Thiophene derivatives are explored in materials science, while dihydrofurans with amino groups may have greater biocompatibility.

Preparation Methods

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a key technique for accelerating organic reactions, particularly in the synthesis of cyclic imides. A study by Lima et al. demonstrated the efficiency of microwave heating in synthesizing structurally related compounds, such as 3,4-dichloro-1-phenyl-1H-pyrrole-2,5-dione . In this method, dichloromaleic anhydride reacts with aniline in ethanol under acetic acid catalysis, achieving yields of up to 70% within 15–20 minutes .

For 3,4-diaminodihydrofuran-2,5-dione, a similar approach could involve substituting aniline with aqueous ammonia or ammonium acetate. The reaction mechanism likely proceeds via nucleophilic substitution, where the chlorine atoms in 3,4-dichlorodihydrofuran-2,5-dione are replaced by amine groups. Key advantages of this method include:

-

Reduced reaction time : Microwave irradiation shortens reaction times from hours to minutes.

-

Improved yields : Enhanced thermal efficiency minimizes side reactions.

-

Solvent versatility : Ethanol or water can serve as green solvents.

Proposed Protocol :

-

Dissolve 3,4-dichlorodihydrofuran-2,5-dione (1.0 equiv) in ethanol.

-

Add excess aqueous ammonia (4.0 equiv) and acetic acid (0.1 equiv).

-

Irradiate in a microwave reactor at 120°C for 20 minutes.

-

Purify via recrystallization from ethanol/water.

Nucleophilic Substitution Under Conventional Heating

Traditional reflux methods remain widely used for amine substitution reactions. A study on spiropyrrolidine-oxindole derivatives highlighted the role of acetic acid in catalyzing nucleophilic attacks on electron-deficient substrates . For this compound, this method would involve reacting 3,4-dichlorodihydrofuran-2,5-dione with ammonia under reflux.

Key Considerations :

-

Ammonia source : Gaseous ammonia requires pressurized reactors, whereas ammonium salts simplify handling.

-

Solvent selection : Polar aprotic solvents like DMF enhance reactivity but may complicate purification.

-

Temperature control : Prolonged heating above 100°C risks decarboxylation.

Example Procedure :

-

Combine 3,4-dichlorodihydrofuran-2,5-dione (1.0 equiv) with ammonium acetate (3.0 equiv) in ethanol.

-

Add acetic acid (0.2 equiv) and reflux at 80°C for 4 hours.

-

Concentrate under reduced pressure and wash with cold ether.

Cyclization of Linear Precursors

Cyclization reactions provide an alternative route to dihydrofuran-2,5-dione derivatives. For example, heating a diamino succinic acid derivative with a dehydrating agent (e.g., ) could yield the target compound.

Reaction Scheme :

Optimization Challenges :

-

Avoiding over-dehydration to form furan byproducts.

-

Ensuring regioselective cyclization.

Comparative Analysis of Methods

The table below summarizes the advantages and limitations of each method:

*Extrapolated from analogous reactions .

Purification and Characterization

Post-synthesis purification typically involves:

Q & A

Q. Designing a kinetic study for dihydrofuran-dione reactivity: What parameters are critical?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.